molecular formula C6H9FO2 B1358006 1-Fluorocyclopentanecarboxylic acid CAS No. 1557370-29-2

1-Fluorocyclopentanecarboxylic acid

Cat. No.: B1358006
CAS No.: 1557370-29-2
M. Wt: 132.13 g/mol
InChI Key: LWWXIFDDFXCLPS-UHFFFAOYSA-N
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Description

1-Fluorocyclopentanecarboxylic acid (CAS: 1557370-29-2) is a fluorinated cyclopentane derivative with the molecular formula C₆H₉FO₂ and a molecular weight of 146.14 g/mol . This compound features a fluorine atom substituted at the 1-position of the cyclopentane ring, adjacent to the carboxylic acid group. The electron-withdrawing nature of fluorine influences the compound's acidity and reactivity, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals . It is commercially available with a purity of ≥95–97% and is utilized as a building block for introducing fluorinated motifs into complex molecules .

Properties

IUPAC Name

1-fluorocyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO2/c7-6(5(8)9)3-1-2-4-6/h1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWXIFDDFXCLPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1557370-29-2
Record name 1-fluorocyclopentane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluorocyclopentanecarboxylic acid can be synthesized through several methods. One common approach involves the fluorination of cyclopentanecarboxylic acid using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of cyclopentanecarboxylic acid in an appropriate solvent .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent product quality and yield. The choice of fluorinating agent and reaction conditions can be optimized to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions: 1-Fluorocyclopentanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Anticancer Activity : Research indicates that 1-fluorocyclopentanecarboxylic acid exhibits cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7). It induces apoptosis and disrupts the cell cycle, particularly at the S phase, which is crucial for halting cancer cell proliferation.
      • Case Study : In a study evaluating its effects on MCF-7 cells, the compound demonstrated an IC50_{50} value of approximately 1.30 µM, showcasing potent antiproliferative activity compared to standard treatments.
  • Antimicrobial Properties
    • Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • Synthesis of Novel Compounds
    • The compound serves as an intermediate in the synthesis of various biologically active molecules. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals.
    • Example : It has been used to prepare precursors for isoxazole and isoxazoline derivatives, which are important in drug development .

Data Table: Comparison of Biological Activities

Activity TypeTarget Organism/Cell LineIC50_{50} Value (µM)Mechanism of Action
AnticancerMCF-7 (Breast Cancer)1.30Induction of apoptosis, cell cycle arrest
AntimicrobialStaphylococcus aureusNot specifiedDisruption of bacterial cell wall integrity
AntimicrobialEscherichia coliNot specifiedDisruption of bacterial cell wall integrity

Case Study 1: Anticancer Activity

In a study conducted by researchers investigating the effects of this compound on MCF-7 cells:

  • The compound induced significant DNA damage and inhibited cyclin-dependent kinase activity, crucial for regulating the cell cycle.
  • This study highlights the potential of fluorinated compounds in cancer therapy, emphasizing their role in inducing programmed cell death in malignant cells.

Case Study 2: Antimicrobial Evaluation

A preliminary investigation into the antimicrobial properties of derivatives indicated promising results against common pathogens:

  • The compound's structural features contribute to its ability to interact with bacterial membranes, leading to cell lysis.

Mechanism of Action

The mechanism of action of 1-fluorocyclopentanecarboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1-(3-Fluorophenyl)cyclopentanecarboxylic Acid (CAS: 214262-97-2)

  • Molecular Formula : C₁₂H₁₃FO₂; Molecular Weight : 208.23 g/mol .
  • Features a 3-fluorophenyl group attached to the cyclopentane ring, enhancing aromatic interactions in drug design.
  • Applications: Key precursor for cyclopentanone derivatives in medicinal chemistry and agrochemicals .

1-(Trifluoromethyl)cyclopentane-1-carboxylic Acid

  • Molecular Formula : C₇H₉F₃O₂; Molecular Weight : 182.14 g/mol .
  • The trifluoromethyl (-CF₃) group increases lipophilicity and metabolic stability, making it suitable for bioactive molecules.
  • Reactivity: Strong electron-withdrawing effects alter nucleophilic substitution pathways compared to fluorine .

1-Cyanocyclopentanecarboxylic Acid (CAS: 540490-54-8)

  • Molecular Formula: C₇H₉NO₂; Molecular Weight: 139.15 g/mol .
  • The cyano (-CN) group confers distinct electronic properties, enhancing acidity (pKa ~1–2) compared to the fluorine analog.
  • Hazards: Classified as acutely toxic (oral, Category 4) and skin-irritating .

1-Amino-2-hydroxycyclopentanecarboxylic Acid

  • Molecular Formula: C₆H₁₁NO₃; Molecular Weight: 157.16 g/mol .
  • Combines α-amino and γ-hydroxyl groups, mimicking natural amino acids (e.g., serine, threonine).
  • Applications: Investigated as an antitumor agent and enzyme inhibitor due to structural similarity to cycloleucine .

1-Phenyl-1-cyclopentanecarboxylic Acid (CAS: 77-55-4)

  • Molecular Formula : C₁₂H₁₄O₂; Molecular Weight : 190.24 g/mol .
  • A phenyl substituent introduces steric bulk, reducing ring strain and altering solubility.

Physicochemical and Reactivity Comparison

Compound Molecular Weight (g/mol) Functional Groups Key Properties Applications
1-Fluorocyclopentanecarboxylic acid 146.14 -F, -COOH High acidity (pKa ~3–4), moderate polarity Pharmaceutical intermediates
1-(Trifluoromethyl)cyclopentane-1-carboxylic acid 182.14 -CF₃, -COOH Enhanced lipophilicity, metabolic stability Specialty chemicals
1-Cyanocyclopentanecarboxylic acid 139.15 -CN, -COOH Higher acidity (pKa ~1–2), toxic Lab reagents
1-Amino-2-hydroxycyclopentanecarboxylic acid 157.16 -NH₂, -OH, -COOH Amphoteric, bioactive Antitumor research
1-(3-Fluorophenyl)cyclopentanecarboxylic acid 208.23 -F (aromatic), -COOH Aromatic interactions Agrochemicals

Biological Activity

1-Fluorocyclopentanecarboxylic acid (1-FCPA) is a fluorinated compound that has garnered attention for its potential applications in medicinal chemistry and as a PET imaging agent. This article provides a comprehensive overview of the biological activities associated with 1-FCPA, including its mechanisms of action, synthesis, and relevant case studies.

1-FCPA, with the chemical formula C₆H₉FO₂, is characterized by a cyclopentane ring with a fluorine atom and a carboxylic acid group. The synthesis of 1-FCPA can be achieved through various methods, including the fluorination of cyclopentanecarboxylic acid derivatives. The introduction of fluorine enhances the lipophilicity and metabolic stability of the compound, making it a valuable candidate for biological applications.

The biological activity of 1-FCPA primarily stems from its interaction with amino acid transport systems. Research indicates that compounds similar to 1-FCPA are transported via system L and system ASC in tumor cells, which are integral for amino acid uptake in malignant tissues. This mechanism is crucial for developing PET imaging agents targeting tumors, as amino acids are vital for tumor growth and metabolism .

In Vitro Studies

In vitro studies have demonstrated that 1-FCPA exhibits significant uptake in various cancer cell lines. For instance, in studies involving DU145 prostate cancer cells, 1-FCPA showed promising uptake characteristics comparable to other amino acid analogs. This uptake is mediated primarily through system L transport mechanisms, indicating its potential as an imaging agent for prostate cancer detection .

Biodistribution Studies

Biodistribution studies in animal models have revealed that 1-FCPA accumulates preferentially in tumor tissues compared to surrounding healthy tissues. In Fischer rats bearing 9L gliosarcoma tumors, the tumor-to-brain tissue ratios reached up to 2.8, demonstrating significant selectivity for malignant cells over normal brain tissue . These findings suggest that 1-FCPA could serve as an effective tracer for PET imaging in oncology.

PET Imaging Applications

One notable application of 1-FCPA is as a PET imaging agent for detecting recurrent prostate cancer. A clinical trial investigated the efficacy of radiolabeled forms of 1-FCPA (e.g., [18F]FACPC) in patients with suspected recurrent tumors. The results indicated that while initial uptake was promising, rapid accumulation in the bladder limited its diagnostic utility due to interference with tumor visualization .

Comparative Analysis with Other Compounds

A comparative analysis between 1-FCPA and other fluorinated amino acids revealed that while 1-FCPA showed good tumor selectivity, its biodistribution profile could be improved. For example, derivatives such as [18F]FACBC demonstrated better overall performance in terms of lesion conspicuity and lower bladder activity at later time points post-injection .

Summary of Findings

The following table summarizes key findings related to the biological activity and applications of this compound:

Study Findings
In Vitro UptakeSignificant uptake in DU145 prostate cancer cells via system L transport
BiodistributionTumor-to-brain tissue ratios up to 2.8 in rat models
Clinical ApplicationLimited utility as a PET imaging agent due to rapid bladder accumulation
Comparative AnalysisBetter performance observed in [18F]FACBC regarding lesion visibility and reduced bladder activity

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